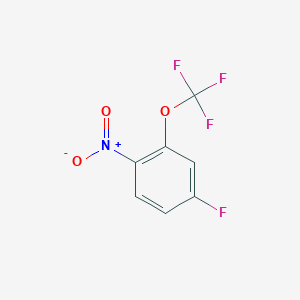

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene

Overview

Description

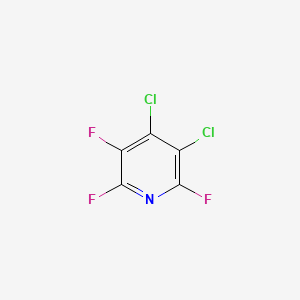

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3F4NO3 . It has a molecular weight of 225.1 .

Molecular Structure Analysis

The InChI code for 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene is 1S/C7H3F4NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications

Mesomorphic Properties of Phenyl Derivatives

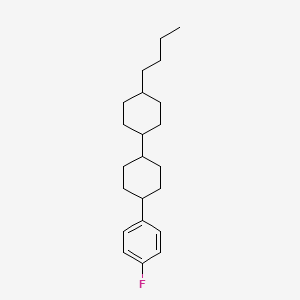

A study by Dabrowski et al. (1995) synthesized and analyzed the phase transition temperatures and enthalpies of transition for a range of non-substituted and fluoro-substituted phenyl derivatives, including compounds related to 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene. Their research concluded that lateral substitution of the benzene ring significantly impacts the thermal stability and tendency to form smectic A phase, with fluoro-substituted derivatives showcasing distinct mesomorphic properties (Dabrowski et al., 1995).

Dissociative Electron Attachment Studies

Wnorowska et al. (2014) conducted dissociative electron attachment (DEA) studies on halocarbon-derivatives of nitro-benzene, including compounds similar to 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene. Their findings provide insight into the electron interactions with these molecules, highlighting the efficient capture of thermal electrons and the formation of dissociative attachment products (Wnorowska et al., 2014).

Nucleophilic Aromatic Substitution Reactions

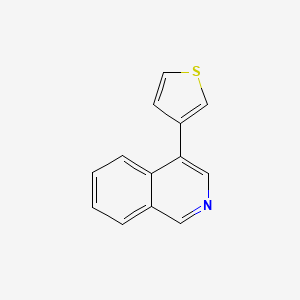

Ajenjo et al. (2016) explored the synthesis and nucleophilic aromatic substitution reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, showcasing methodologies that could be applicable to the synthesis and functionalization of compounds like 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene. This work underscores the versatility of fluoro-substituted benzene derivatives in organic synthesis (Ajenjo et al., 2016).

Analytical Chemistry Applications

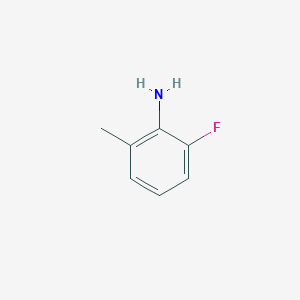

Jastrzębska et al. (2016) developed a new reagent for the precolumn derivatization of biogenic amines, utilizing a compound structurally related to 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene. This research demonstrates the potential use of such fluoro-substituted benzene derivatives in improving chromatographic analyses of biogenic amines in complex matrices like wines (Jastrzębska et al., 2016).

Structural and Conformational Analysis

Shishkov et al. (2004) investigated the geometric structure and conformational properties of 4-fluoro(trifluoromethoxy)benzene, providing valuable information on the molecular conformation and structural dynamics of such compounds. Their findings are crucial for understanding the physicochemical properties and reactivity of fluoro-substituted benzene derivatives (Shishkov et al., 2004).

Safety and Hazards

properties

IUPAC Name |

4-fluoro-1-nitro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBATUITURYFZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.